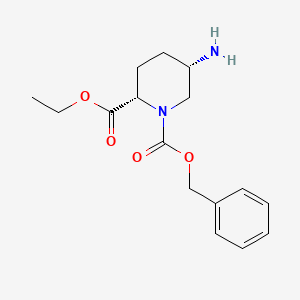

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate

Description

Structural Significance of Piperidine Dicarboxylates in Medicinal Chemistry

Piperidine dicarboxylates (PDAs) are pivotal in drug discovery due to their conformational flexibility and ability to mimic endogenous amino acids. The piperidine ring provides a rigid yet adaptable framework that enables interactions with ionotropic receptors, such as NMDA (N-methyl-D-aspartate) receptors. For example, (+/-)-cis-2,3-PDA exhibits NMDA receptor antagonism by depressing monosynaptic and polysynaptic excitation in spinal cord models, while trans-2,3-PDA acts as an NMDA agonist. The dual agonist/antagonist behavior of PDAs arises from their ability to adopt distinct conformations that either activate or block receptor sites.

The structural features of PDAs, such as the spatial arrangement of carboxyl groups, directly influence their pharmacological profiles. In Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate, the 1,2-dicarboxylate motif facilitates hydrogen bonding with receptor residues, while the benzyl group enhances lipophilicity and blood-brain barrier permeability. This balance of polar and nonpolar substituents is critical for optimizing bioavailability in central nervous system-targeted therapies.

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

1-O-benzyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-2-21-15(19)14-9-8-13(17)10-18(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,17H2,1H3/t13-,14-/m0/s1 |

InChI Key |

LFISLALEAICWEB-KBPBESRZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Formation and Stereocontrol

The piperidine ring is constructed via cyclization reactions starting from appropriate amino acid derivatives or substituted pyrrolidines. The stereochemistry at C2 and C5 is controlled by using chiral starting materials or chiral catalysts.

Esterification and Protection

- The carboxylate groups are protected as benzyl and ethyl esters to prevent unwanted side reactions during subsequent steps.

- Benzyl ester is typically introduced via benzyl bromide or benzyl alcohol derivatives under basic or acidic catalysis.

- Ethyl ester formation is commonly achieved by reaction with ethanol under acidic or catalytic conditions.

Amino Group Introduction

- The 5-amino substituent is introduced either by direct amination of a suitable precursor or by reduction of a nitro or azido intermediate.

- Protection of the amino group may be necessary during intermediate steps to avoid side reactions.

Hydrolysis and Deprotection Steps

- Selective hydrolysis of ester groups is performed using lithium hydroxide monohydrate in ethanol-water mixtures at room temperature (around 25°C) for 12–16 hours.

- The reaction mixture is then acidified and extracted to isolate the desired carboxylic acid or ester intermediates.

- Deprotection of tert-butoxycarbonyl (Boc) groups, if used, is typically done under acidic conditions.

Representative Experimental Data and Conditions

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional groups; typical ^1H NMR signals include multiplets for piperidine ring protons and singlets for tert-butyl or benzyl groups.

- Mass Spectrometry (MS) : Confirms molecular weight; e.g., m/z 306.36 [M+H]^+ for the target compound.

- Purity Assessment : High-performance liquid chromatography (HPLC) or similar methods ensure >97% purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C16H22N2O4 |

| Molecular Weight | 306.36 g/mol |

| Stereochemistry | (2S,5S) configuration critical |

| Key Reagents | Lithium hydroxide monohydrate, benzyl bromide, ethanol, protecting groups (Boc) |

| Reaction Solvents | Ethanol, water, ethyl acetate |

| Reaction Temperature | Room temperature (~25°C) |

| Reaction Time | 12–16 hours for hydrolysis steps |

| Yield Range | 98.5% to quantitative in hydrolysis steps |

| Purity | ≥97% after purification |

Research Findings and Optimization Notes

- The use of lithium hydroxide monohydrate in ethanol-water mixtures is highly effective for selective hydrolysis of ester groups without racemization.

- Maintaining mild reaction temperatures (around 25°C) preserves stereochemical integrity.

- Sequential protection and deprotection steps are necessary to avoid side reactions and ensure high purity.

- Analytical techniques such as NMR and MS are indispensable for confirming the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting carboxylates to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Potential

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate has shown promise in various therapeutic areas:

- Neurological Disorders: Compounds with similar structures have been evaluated for their effects on neurotransmitter transporters, particularly dopamine and norepinephrine transporters. These interactions suggest potential applications in treating conditions like depression and ADHD .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound might exhibit inhibitory effects on specific enzymes related to metabolic disorders. For instance, studies on structurally similar compounds have shown potent inhibition against aldose reductase enzymes, which are implicated in diabetic complications .

Case Study 1: Interaction Studies

A study conducted on similar piperidine derivatives demonstrated their binding affinities to various receptors and transporters. The findings indicated that modifications to the benzyl substituent could enhance binding affinity and selectivity toward specific targets, paving the way for drug development focused on neurological conditions .

Case Study 2: Synthesis and Biological Evaluation

In another study, a series of related compounds were synthesized and evaluated for their biological activity against monoamine transporters. The results showed that certain modifications led to increased efficacy in inhibiting dopamine uptake, suggesting that this compound could be a valuable lead compound for developing novel antidepressants .

Mechanism of Action

The mechanism of action of Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The benzyl group in the target compound (vs. tert-butyl in analogues) enhances lipophilicity and aromatic interactions, which may improve membrane permeability or binding to aromatic residues in proteins . Ethyl vs.

- Functional Group at Position 5: The amino group (-NH2) in the target compound provides a site for hydrogen bonding or covalent modification (e.g., amide formation), unlike hydroxyl (-OH) or oxo (=O) groups in analogues . Hydroxyl-containing analogues (e.g., CAS 117836-26-7) may participate in stronger hydrogen-bonding networks but are more polar, affecting solubility .

Stereochemical Considerations :

- The (2S,5S) configuration distinguishes the target compound from the (2R,5S) tert-butyl analogue (CAS 2411590-87-7), which could lead to divergent biological activities due to enantioselective interactions .

Biological Activity

Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate is a synthetic compound notable for its unique structural features, including a piperidine ring with two carboxylate groups and a benzyl substituent. This compound's molecular formula is , with a molecular weight of approximately 306.36 g/mol. Its stereochemistry at the 2 and 5 positions of the piperidine ring is significant for its biological interactions and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the piperidine core.

- Introduction of the benzyl group.

- Addition of carboxylate functionalities.

This approach allows for controlled generation while maintaining stereochemical integrity, which is crucial for its biological activity.

Biological Activity

Research into the biological activity of this compound has shown promising results in several areas:

The compound exhibits potential interactions with various biological targets due to its structural properties. Interaction studies suggest that it may bind to specific receptors or enzymes, influencing biological pathways relevant to therapeutic applications.

Case Studies and Research Findings

- Antitumor Activity : Preliminary studies indicate that derivatives of similar piperidine compounds exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines. The mechanism may involve interference with metabolic pathways critical for tumor growth.

- Neurological Effects : Some analogs have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. For instance, compounds with similar structures have been investigated for their effects on dopamine and serotonin receptors.

- Analgesic Properties : Research has indicated that certain piperidine derivatives can act as analgesics by interacting with opioid receptors, providing a potential pathway for pain management therapies.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| (2R,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | Structure | 0.99 | Different substituents on the nitrogen atom |

| (2R,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | Structure | 0.99 | Hydrochloride salt form |

| Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride | Structure | 0.99 | Contains a Boc protecting group |

| (2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Structure | 0.95 | Different carboxylic acid configuration |

Future Directions

Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Future research should focus on:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.

- Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental factors influence the yield and stereochemical purity of Rel-1-benzyl 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate during synthesis?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using a factorial design approach to isolate variables impacting stereoselectivity. Monitor purity via HPLC with chiral columns and confirm configurations using circular dichroism (CD) spectroscopy . For reproducibility, align protocols with CRDC guidelines for chemical engineering process control (e.g., RDF2050108) .

Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–80°C). Use LC-MS to track degradation products and NMR to confirm structural integrity. Cross-reference findings with stress-testing frameworks outlined in pharmacopeial standards (e.g., USP protocols for related piperidine derivatives) .

Q. What analytical techniques are recommended for identifying impurities in synthesized batches?

- Methodological Answer : Employ hyphenated techniques such as GC-MS or LC-HRMS to detect low-abundance impurities. Compare retention times and fragmentation patterns with reference standards (e.g., USP Benazepril-related compound protocols) . Quantify impurities using calibration curves validated per ICH Q3A guidelines.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the compound in asymmetric catalysis?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify steric/electronic factors affecting reactivity. Validate simulations with experimental kinetic data (e.g., Arrhenius plots) and cross-correlate with spectroscopic evidence (e.g., NOESY for spatial configuration analysis) . Address discrepancies by refining force fields or exploring alternative reaction pathways.

Q. What strategies mitigate enantiomeric inversion during functionalization of the 5-aminopiperidine core?

- Methodological Answer : Use protecting groups (e.g., tert-butyl carbamate) to shield the amine during derivatization. Monitor inversion via chiral HPLC and optimize reaction conditions (e.g., low-temperature nucleophilic substitutions) to minimize racemization. Reference mechanistic studies on analogous bicycloheptene dicarboxylates for guidance .

Q. How do solvent polarity and catalyst choice influence the compound’s role in multicomponent reactions?

- Methodological Answer : Design a response surface methodology (RSM) experiment to evaluate solvent-catalyst interactions. Test polar aprotic solvents (DMF, DMSO) with palladium or organocatalysts, and analyze outcomes via multivariate regression. Compare results with CRDC frameworks for process simulation (RDF2050108) .

Q. What experimental and theoretical approaches reconcile conflicting data on the compound’s degradation pathways?

- Methodological Answer : Combine accelerated aging studies (LC-MS tracking) with ab initio molecular dynamics simulations to model degradation mechanisms. Resolve contradictions by isolating intermediates (e.g., via preparative TLC) and validating their roles through isotopic labeling .

Data-Driven Research Extensions

Q. How can AI-driven automation improve the synthesis and characterization workflow for this compound?

- Methodological Answer : Implement machine learning (ML) models trained on historical reaction data to predict optimal conditions. Integrate robotic platforms for high-throughput experimentation and real-time analytics (e.g., in-line FTIR). Align with CRDC’s focus on smart laboratories and end-to-end automation .

Q. What criteria define the compound’s applicability in non-pharmaceutical domains, such as fuel engineering or material science?

- Methodological Answer : Screen for thermal stability (TGA) and catalytic activity in non-polar media (e.g., hydrocarbon fuels). Cross-reference results with CRDC subclass RDF2050106 (renewable fuel engineering) to identify niche applications .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.